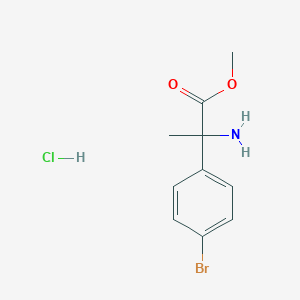

Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride

Description

Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride is a halogenated aromatic amino ester derivative. Such compounds are typically used as intermediates in pharmaceutical synthesis, particularly for chiral drugs or bioactive molecules targeting neurological or inflammatory pathways .

Properties

Molecular Formula |

C10H13BrClNO2 |

|---|---|

Molecular Weight |

294.57 g/mol |

IUPAC Name |

methyl 2-amino-2-(4-bromophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7;/h3-6H,12H2,1-2H3;1H |

InChI Key |

RBVXDWUPDCKYJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)(C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Selective Bromination of 2-Methyl-2-phenylpropanoic Acid

This is a critical step that determines the purity and yield of the brominated intermediate.

- Substrate and Reagents : 2-methyl-2-phenylpropanoic acid is the starting material. Bromine is used as the brominating agent.

- Reaction Medium : The bromination is performed in an aqueous medium, which can be acidic, neutral, or alkaline. The reaction is typically heterogeneous, with solid substrate dispersed in water.

- Reaction Conditions :

- Temperature: 25–35°C for industrial scale; 75–80°C for laboratory scale.

- pH control: Maintained neutral (~pH 7) using sodium carbonate or bicarbonate during bromine addition to improve selectivity.

- Bromine equivalents: 1 to 2 equivalents per equivalent of substrate; less than one equivalent leads to incomplete bromination.

- Reaction time: Several hours (3 hours bromine addition plus 10 hours reaction time on scale).

- Work-up :

- After completion (monitored by gas chromatography), the reaction mixture is acidified to pH 1–2 with hydrochloric acid.

- Extraction with organic solvents such as dichloromethane or toluene separates the brominated product.

- Washing and filtration steps remove impurities.

- Selectivity and Yield :

- The reaction predominantly yields 2-(4-bromophenyl)-2-methylpropanoic acid with minor isomeric impurities (e.g., 2-(3-bromophenyl)-2-methylpropanoic acid).

- Yields range from 46.6% to 81% depending on scale and purification.

- Purity after recrystallization or washing typically exceeds 98%.

Esterification to Methyl 2-(4-bromophenyl)-2-methylpropanoate

- Reagents and Conditions :

- The brominated acid is dissolved in toluene.

- Methanol and sulfuric acid are added to catalyze esterification.

- Reaction temperature is gradually raised to 63–67°C.

- Duration: Approximately 16 hours or until complete conversion confirmed by GC.

- Work-up :

- The reaction mixture is cooled and washed sequentially with water, sodium carbonate solution, and sodium chloride solution.

- The organic phase is dried and subjected to distillation under reduced pressure.

- Yield and Purity :

- Yields up to 79% with GC purity around 99.2%.

- The ester form facilitates purification by distillation, overcoming difficulties in separating acid isomers.

Amination and Hydrochloride Salt Formation

While detailed protocols for the amination step to convert the ester into methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride are less explicitly described in the available sources, typical methods involve:

- Reaction of the methyl ester with ammonia or suitable amine sources under controlled conditions.

- Subsequent treatment with hydrochloric acid to form the hydrochloride salt.

- Purification by crystallization or recrystallization to achieve high purity.

- Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | 2-methyl-2-phenylpropanoic acid, Br2, aqueous medium, pH ~7 | 25–35 (lab: 75–80) | 3–10 hours | 46.6–81 | 98–99.3 | Selective bromination, minor isomers present |

| Esterification | Methyl alcohol, H2SO4, toluene | 63–67 | ~16 hours | 79 | 99.2 | Facilitates purification by distillation |

| Amination & Salt Formation | Ammonia or amine, HCl | Typically 25–50 | Variable | Not specified | High (post purification) | Standard amination and salt formation step |

- The selective bromination in aqueous media represents a significant improvement over traditional methods that used toxic halogenated solvents like carbon tetrachloride. This method offers environmental and operational advantages without compromising selectivity or yield.

- Maintaining pH around neutral during bromine addition is crucial for selective para-bromination.

- The esterification step is essential to separate the brominated acid from unreacted starting materials and isomers, as simple crystallization is ineffective due to similar solubility.

- Industrial scale synthesis benefits from combining batches and using continuous extraction and purification steps to improve throughput and consistency.

- The overall synthetic route is robust, scalable, and yields high-purity intermediates suitable for further functionalization to the amino ester hydrochloride.

The preparation of this compound relies on a well-established synthetic sequence beginning with selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous media, followed by esterification and amination steps. The methods emphasize environmentally benign conditions, operational simplicity, and high selectivity, supported by detailed reaction parameter optimization and purification strategies. This approach is validated by extensive patent literature and industrial practice, making it authoritative and reliable for research and production purposes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the bromine substituent to a hydrogen atom.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.

Major Products

Oxidation: Formation of 2-amino-2-(4-bromophenyl)propanoic acid.

Reduction: Formation of Methyl 2-amino-2-phenylpropanoate hydrochloride.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride. For instance, derivatives containing a bromophenyl moiety have shown promising antibacterial activity against resistant strains of bacteria. The presence of electron-withdrawing groups, such as bromine, has been crucial for enhancing their efficacy, with minimum inhibitory concentrations (MICs) reported as low as 46.9 μg/mL against certain pathogens .

Neuropharmacology

This compound has been investigated for its potential effects on the central nervous system. Analogous compounds have demonstrated activity as positive allosteric modulators of muscarinic acetylcholine receptors, particularly the M3 subtype. Such interactions suggest potential therapeutic applications in treating disorders related to cholinergic dysfunction .

Pharmacological Research

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) around this compound has provided insights into optimizing its pharmacological properties. Variations in substituents on the phenyl ring have been systematically studied to identify compounds with enhanced selectivity and potency against specific biological targets .

Drug Development

The compound's unique structural features make it a candidate for further development in drug formulation. Its ability to modulate receptor activity can be harnessed for designing new therapeutic agents aimed at neurological and infectious diseases .

Material Science Applications

Synthesis of Novel Materials

this compound serves as an intermediate in the synthesis of novel materials with desired chemical properties. Its derivatives have been utilized in creating polymers and other materials that exhibit specific mechanical and thermal characteristics, thus expanding its application beyond pharmaceuticals into material science .

Case Studies

Mechanism of Action

The mechanism by which Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The bromine substituent enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, ester groups, stereochemistry, and molecular properties:

Key Comparative Analysis

Substituent Effects

- Halogen Influence: The 4-bromophenyl group (Target, ) provides steric bulk and electron-withdrawing effects compared to the 4-fluorophenyl analog (C10H13ClFNO2, ).

- Heterocyclic vs. Aromatic: The pyridinyl substituent in (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride introduces nitrogen-based polarity, altering solubility and binding affinity .

Ester Group Variations

- Methyl vs. Ethyl Esters: Ethyl esters (e.g., C12H18ClNO4S, ) generally increase lipophilicity and metabolic stability compared to methyl esters. This impacts pharmacokinetics in drug design.

Stereochemical Considerations

- Chiral centers significantly influence biological activity. For example, (R)- and (S)-enantiomers of methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride () may exhibit divergent receptor-binding profiles.

Positional Isomerism

- The Target compound’s substituents on C2 differ from the C3-substituted Methyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride (), which may alter conformational stability and intermolecular interactions.

Biological Activity

Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromophenyl group, which is known to influence its biological activity through various interactions with biological molecules. The amino group in the structure allows for hydrogen bonding, while the bromine atom can participate in halogen bonding, potentially modulating enzyme or receptor activity.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in various metabolic pathways.

- Receptor Binding : It interacts with certain receptors in the body, influencing physiological responses that could lead to therapeutic effects.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.

Biological Activities

-

Anticancer Activity :

- Research indicates that compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, demonstrating varying degrees of effectiveness based on structural modifications .

- A structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly impact anticancer efficacy, with certain groups enhancing cytotoxicity .

- Antioxidant Properties :

-

Antimicrobial Effects :

- Some studies have explored the antimicrobial properties of similar brominated compounds, suggesting potential efficacy against multi-drug resistant bacteria . The presence of electron-withdrawing groups like bromine at specific positions on the phenyl ring has been linked to enhanced antimicrobial activity.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Cytotoxicity Studies :

- Mechanistic Insights :

- Comparative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.